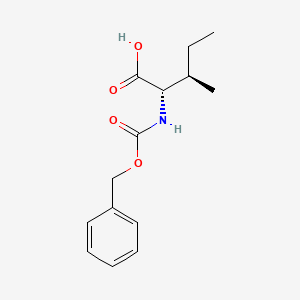

Cbz-L-Alloisoleucine

Description

Significance of Cbz-Protected Amino Acids as Chirality Building Blocks

The use of protecting groups is fundamental in organic synthesis, particularly when dealing with multifunctional molecules like amino acids. The benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leon Zervas in 1932, was a groundbreaking development in peptide chemistry. Its significance lies in its ability to mask the nucleophilicity of the amino group, preventing unwanted side reactions during peptide bond formation.

The Cbz group is valued for its stability under a range of reaction conditions, including those involving weak acids and bases. This stability allows for selective manipulation of other functional groups within the molecule. Furthermore, the Cbz group can be readily removed under specific conditions, most commonly through catalytic hydrogenation, which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. This clean and efficient deprotection method is a key advantage in complex syntheses.

The presence of the Cbz group on an amino acid like L-alloisoleucine effectively transforms it into a chiral building block, or synthon. This allows for the controlled introduction of a specific stereocenter into a target molecule, a critical aspect of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount to the molecule's function.

Context of Alloisoleucine within Non-Canonical Amino Acid Research

Amino acids are the fundamental units of proteins. While there are 20 proteinogenic amino acids commonly found in nature, hundreds of other "non-canonical" or "unnatural" amino acids exist. These non-canonical amino acids are of great interest to researchers as they offer a way to introduce novel chemical and physical properties into peptides and proteins.

Alloisoleucine is a diastereomer of the more common proteinogenic amino acid, isoleucine. Both have the same chemical formula but differ in the stereochemistry at the beta-carbon. This subtle difference in three-dimensional structure can have profound effects on the conformation and biological activity of peptides in which it is incorporated.

The study of non-canonical amino acids like alloisoleucine is a burgeoning field. Their incorporation into peptides can lead to molecules with enhanced stability against enzymatic degradation, improved receptor binding affinity, and unique conformational preferences. In the context of drug discovery and materials science, the ability to fine-tune the properties of peptides by introducing non-canonical residues is a powerful tool.

Role of Cbz-L-alloisoleucine in Peptide Chemistry and Advanced Synthesis

In peptide chemistry, this compound serves as a protected building block for the synthesis of peptides containing the L-alloisoleucine residue. The process, known as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, involves the sequential addition of protected amino acids to a growing peptide chain. The Cbz group ensures that the amino group of the incoming alloisoleucine does not interfere with the coupling reaction.

The incorporation of L-alloisoleucine can influence the secondary structure of peptides, such as alpha-helices and beta-sheets. Conformational studies of peptides containing alloisoleucine have shown that the change in chirality at the beta-carbon can perturb the backbone and side-chain conformations, leading to unique structural motifs. nih.gov For instance, the α-helix propensity of a peptide can be altered by the inclusion of fluorinated alloisoleucine derivatives. beilstein-journals.org

Beyond standard peptide synthesis, this compound is a valuable chiral synthon in more complex organic synthesis. Its defined stereochemistry makes it an excellent starting material for the synthesis of a variety of chiral molecules, including natural products and pharmaceutical intermediates. The Cbz group provides robust protection while other parts of the molecule are modified, and its eventual removal reveals a primary amine that can be further functionalized.

Comparative Data on Isoleucine Diastereomers

| Amino Acid | Stereochemistry | Commonality | Impact on Peptide Structure |

|---|---|---|---|

| L-Isoleucine | (2S, 3S) | Proteinogenic | Standard structural element |

| L-Alloisoleucine | (2S, 3R) | Non-canonical | Can induce unique conformations |

| D-Isoleucine | (2R, 3R) | Non-canonical | Can alter peptide folding and stability |

| D-Alloisoleucine | (2R, 3S) | Non-canonical | Used in specific synthetic applications |

The strategic use of this compound allows chemists to precisely control the stereochemical outcome of their reactions, a fundamental principle in the creation of enantiomerically pure compounds. This level of control is essential in the development of new therapeutics and advanced materials where specific three-dimensional structures are required for activity and function.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259129 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55723-48-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55723-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cbz L Alloisoleucine and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods have emerged as powerful strategies for the synthesis of non-canonical amino acids like L-alloisoleucine, offering high stereoselectivity and milder reaction conditions compared to purely chemical routes. rsc.orgbeilstein-journals.org These approaches integrate the selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.gov

Enzymatic resolution is a key technique for obtaining enantiomerically pure amino acids. This method can be applied to separate diastereomeric mixtures of isoleucine and alloisoleucine. For instance, a mixture of L-isoleucine and D-alloisoleucine derivatives can be subjected to enzymatic hydrolysis. rsc.orgresearchgate.net Specific enzymes can selectively hydrolyze one stereoisomer, allowing for the separation of the desired D-alloisoleucine derivative, which can then be further processed. researchgate.net One approach involved the acetylation of L-isoleucine with concurrent epimerization at the C-2 carbon, which produced a mixture of L-isoleucine and D-alloisoleucine that was subsequently resolved enzymatically using hog kidney acylase. rsc.org Another chemo-enzymatic strategy involves the selective hydrolysis of a mixture of D-alloisoleucine and L-isoleucine derivatives by the enzyme alcalase, enabling the recovery of the D-allo stereoisomer. researchgate.net

The resolution of all four stereoisomers of isoleucine (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine) can also be achieved through derivatization with a chiral labeling reagent followed by chromatographic separation. jst.go.jp

The use of specific enzymes allows for highly stereoselective transformations in the synthesis of non-canonical amino acids. mdpi.comnih.gov Engineered enzymes, in particular, are being developed to synthesize a wide array of these compounds with high efficiency. rsc.org For the synthesis of amino-polyols, a three-component strategy has been developed that combines a biocatalytic aldol reaction with a reductive amination catalyzed by an imine reductase (IRED). nih.gov While not directly applied to Cbz-L-alloisoleucine in the provided literature, such enzymatic approaches demonstrate the potential for stereoselective synthesis of complex amino acids. The development of 'ncAA synthases' through enzyme engineering offers a promising avenue for the efficient and environmentally friendly production of a diverse collection of valuable non-canonical amino acids. rsc.org

Epimerization and Diastereomerization Pathways

Epimerization at the α-carbon of L-isoleucine is a common route to generate alloisoleucine precursors. Isoleucine possesses two stereogenic centers, at the α- and β-carbons, which gives rise to four possible stereoisomers. rsc.org Epimerization at the α-carbon is facilitated by the resonance stabilization and electron-withdrawing effects of the adjacent amino and carboxyl groups. rsc.org

The conversion of L-isoleucine to a mixture of L-isoleucine and D-alloisoleucine can be achieved through epimerization. This process typically involves heating the amino acid in the presence of a base. google.comgoogle.com One patented method describes the epimerization of L-isoleucine suspended in an inert solvent in the presence of a C1-C5 saturated lower fatty acid and salicylaldehyde. google.com The resulting epimer mixture of L-isoleucine and D-alloisoleucine can then be used for the isolation of D-alloisoleucine. google.com Another approach involves the acetylation of L-isoleucine with acetic anhydride, which also induces epimerization at the C-2 carbon, yielding a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. rsc.org

The rate of isoleucine epimerization is influenced by several factors, including its position in a peptide chain and the nature of adjacent amino acids. nih.gov

The mechanism of amino acid epimerization can occur through different pathways. One common mechanism in peptide synthesis involves the formation of an oxazol-5(4H)-one intermediate, particularly with strong activation of the carboxyl group. nih.gov Another mechanism is the direct abstraction of the α-proton by a base, leading to the formation of an anionic intermediate. nih.gov Reprotonation of this intermediate can result in racemization. nih.gov

In the context of isoleucine, epimerization primarily occurs at the α-carbon, as the β-carbon is not readily epimerized. rsc.org Studies have suggested that the interconversion of L-isoleucine and L-alloisoleucine can occur during transamination, without the obligatory formation of a 2-keto-3-methylvaleric acid enol intermediate. nih.gov Research involving isotopically labeled L-isoleucine in rats indicated that the conversion to L-alloisoleucine largely occurred with the original nitrogen atom intact, challenging the hypothesis that the interconversion happens through the reversible enolization of the corresponding keto acids formed by transamination. nih.gov

Carbobenzoxy (Cbz) Protection Strategies

The carbobenzoxy (Cbz) group is a widely used protecting group for the amino functionality in amino acids and peptide synthesis. vectorlabs.comhighfine.com It provides stability and prevents unwanted side reactions during synthetic procedures. vectorlabs.com

The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. highfine.com The pH is generally maintained between 8 and 10 to prevent the decomposition of Cbz-Cl at lower pH and to avoid racemization of the amino acid at higher pH. highfine.com An alternative, environmentally friendly method involves carrying out the N-benzyloxycarbonylation of amines in water at room temperature. ijacskros.com This method has been shown to be highly chemoselective, protecting amine groups while leaving hydroxyl groups intact. ijacskros.com

The Cbz group is stable under basic and most aqueous acidic conditions. ijacskros.com It can be readily removed by methods such as catalytic hydrogenation. vectorlabs.comijacskros.com

| Reagent for Cbz Protection | Typical Conditions | Reference |

| Benzyl chloroformate (Cbz-Cl) | Alkaline conditions (e.g., NaOH, NaHCO3), pH 8-10 | highfine.com |

| Benzyl chloroformate (Cbz-Cl) | Water, room temperature | ijacskros.com |

| N-benzylsuccinimidyl carbonate (Cbz-Osu) | Non-alkaline conditions | highfine.com |

| 4-nitrophenyl benzyl carbonate (Cbz-ONB) | Non-alkaline conditions | highfine.com |

Nucleophilic Acyl Substitution for Cbz Group Introduction

The introduction of the benzyloxycarbonyl (Cbz or Z) group onto L-alloisoleucine is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this reaction, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated benzyl carbonate source, most commonly benzyl chloroformate (Cbz-Cl). total-synthesis.comhighfine.com

Optimization of Cbz Protection Conditions for Alloisoleucine

Achieving high yields and preventing side reactions, such as racemization, are paramount during the Cbz protection of L-alloisoleucine. Optimization of reaction conditions is therefore critical. Key parameters include the choice of base, solvent, temperature, and pH control.

Maintaining the pH of the reaction mixture between 8 and 10 is often crucial; a pH that is too high can risk racemization of the chiral amino acid, while a pH that is too low may lead to the decomposition of the benzyl chloroformate reagent. highfine.com To address this, buffer systems, such as a mixture of sodium carbonate and sodium bicarbonate, have been employed to maintain a stable pH throughout the reaction. highfine.com The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and preserve the stereochemical integrity of the amino acid.

| Amino Acid | Reagent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| L-Alloisoleucine (representative) | Benzyl Chloroformate (Cbz-Cl) | NaOH or Na2CO3/NaHCO3 | Water/Dioxane or Water/THF | 0-5 °C | >90% |

| Glycine | Benzyl Chloroformate (Cbz-Cl) | NaOH | Water | 0 °C | 89-95% |

| L-Alanine | Benzyl Chloroformate (Cbz-Cl) | NaOH | Water | 0 °C | 80-86% |

Influence of Allo-Configuration on Acylation Rates

L-isoleucine and L-alloisoleucine are diastereomers, differing in the stereoconfiguration at the β-carbon ((2S,3S) for L-isoleucine and (2S,3R) for L-alloisoleucine). google.com This structural difference places the side-chain substituents in different spatial orientations relative to the α-amino group. Consequently, the allo-configuration may exert steric hindrance that influences the rate of acylation. rsc.org

While specific kinetic studies directly comparing the Cbz-acylation rates of L-isoleucine and L-alloisoleucine are not extensively documented in readily available literature, fundamental principles of organic chemistry suggest that the accessibility of the amino group's lone pair of electrons to the electrophilic acylating agent can be affected by the steric bulk of the adjacent side chain. The different arrangement of the ethyl and methyl groups at the β-carbon in the allo-isomer could potentially result in a slightly different reaction rate compared to the standard L-isoleucine isomer due to steric effects. However, for most synthetic purposes, these differences are generally not significant enough to require fundamentally different reaction protocols.

Derivatization Reactions for Research Applications

Once synthesized, this compound can be converted into a variety of derivatives for use in further synthetic applications, particularly in peptide chemistry.

Substitution Reactions of this compound Derivatives

The most significant substitution reaction involving this compound is its use in peptide synthesis, which is fundamentally a nucleophilic acyl substitution reaction. iitk.ac.in To facilitate this, the carboxyl group must be "activated" to make it a better electrophile for the incoming amino group of another amino acid.

This activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an active ester or an acid chloride, or by using dedicated coupling reagents. bachem.com Common peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC), phosphonium salts such as BOP reagent, and uronium/aminium salts like HATU. bachem.commdpi.com These reagents react with the carboxyl group of this compound to form a highly reactive intermediate, which is then readily attacked by the nucleophilic amino group of a second amino acid, forming a peptide bond with high efficiency and minimal racemization. luxembourg-bio.comnih.govresearchgate.net

Formation of N-Acyl Amino Acid and N-Carboxyanhydride (NCA) Derivatives

N-Acyl Amino Acid Derivatives: As described above, the primary method for forming N-acyl amino acid derivatives from this compound is through peptide coupling to create dipeptides, tripeptides, and larger polypeptide chains. lscollege.ac.inluxembourg-bio.com Each successive coupling reaction adds another amino acid residue, extending the N-acyl chain.

N-Carboxyanhydride (NCA) Derivatives: this compound can be converted into its corresponding N-Carboxyanhydride (NCA), also known as a Leuchs' anhydride. wikipedia.orgnih.gov NCAs are highly valuable, reactive monomers used in the ring-opening polymerization (ROP) to synthesize polypeptides. wikipedia.orgpmcisochem.frfrontiersin.org

The synthesis of NCAs is typically achieved by treating the amino acid with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). bohrium.comrsc.org This process results in an intramolecular cyclization via nucleophilic acyl substitution, where the carboxylate oxygen attacks the newly formed carbonyl chloride, eliminating HCl and forming the five-membered anhydride ring. nih.gov While NCAs can be synthesized from unprotected amino acids, N-protected variants like Urethane-N-Carboxyanhydrides (UNCAs) can also be prepared, offering different reactivity and stability profiles. pmcisochem.fr The high reactivity of NCAs makes them sensitive to moisture, often requiring their synthesis and polymerization to be conducted under anhydrous conditions. pmcisochem.frnih.gov

Applications in Advanced Organic and Peptide Chemistry

Design and Synthesis of Peptide-Based Molecular Scaffolds

Incorporation into Helical Peptides

The formation and stabilization of peptide secondary structures, such as α-helices and 3₁₀-helices, are fundamental to protein function and peptide-based drug design. The incorporation of non-canonical amino acids and specific N-terminal modifications can significantly influence these structural propensities stanford.edu. While direct studies detailing the specific impact of Cbz-L-alloisoleucine on α-helix formation are not extensively detailed in the reviewed literature, general principles suggest its potential role. The presence of the Cbz protecting group, for instance, can affect helix initiation and stability, similar to other N-terminal capping groups like acetyl, which can influence the "N-cap" effect crucial for helix stability explorationpub.comnih.gov. Allo-isoleucine's altered side-chain conformation compared to isoleucine could also subtly influence local helical propensity. Research into 3₁₀-helices has shown that N-terminal Cbz-protected amino acids can influence helix screw sense explorationpub.com, indicating that such modifications are recognized modulators of peptide secondary structure.

Synthesis of Conformationally Restrained Peptide Analogs

The design of conformationally restrained peptide analogs is a critical strategy for enhancing peptide stability, improving receptor binding affinity, and increasing selectivity, often by reducing the entropic penalty associated with flexible peptides chapman.eduresearchgate.net. Non-canonical amino acids, by virtue of their altered backbone or side-chain structures, are instrumental in achieving this conformational control diva-portal.org. The unique stereochemistry of allo-isoleucine, compared to isoleucine, provides a distinct spatial arrangement that can inherently introduce conformational constraints when incorporated into a peptide chain nih.gov. Studies involving β₂-amino acids have demonstrated their effectiveness in designing conformationally homogeneous cyclic peptide scaffolds diva-portal.org, a principle that can be extended to other non-canonical amino acids like allo-isoleucine. The Cbz protection further facilitates its integration into peptide synthesis protocols, enabling the creation of constrained analogs for various applications.

Precursor Role in Complex Molecule Synthesis

Beyond peptide chemistry, this compound serves as a versatile precursor in the broader field of organic synthesis, particularly for accessing novel amino acid scaffolds and acting as a chiral building block in total synthesis.

The demand for a diverse repertoire of non-canonical amino acids (ncAAs) for medicinal chemistry and materials science is continuously growing mdpi.com. Strategies focused on modifying readily available amino acids, such as isoleucine, offer efficient routes to new ncAA scaffolds nih.govresearchgate.net. Research has shown that terminal-selective dehydrogenation and subsequent functionalization of L-isoleucine can yield diverse, highly functionalized non-canonical amino acid derivatives nih.gov. This compound, with its defined stereochemistry and protected amine, represents a valuable starting material for such transformations. Its side chain can be chemically tailored through reactions like dihydroxylation, oxytrifluoromethylation, or olefin cross-metathesis to create novel amino acid structures with unique properties, thereby expanding the library of available synthetic building blocks nih.gov.

The precise stereochemistry of this compound makes it an attractive chiral building block for the total synthesis of complex natural products and pharmaceuticals, where enantiomeric purity is paramount nih.gov. Its protected amino group allows for controlled coupling reactions without racemization, a common challenge in peptide and amino acid chemistry researchgate.net. Protected amino acid derivatives, including those with Cbz protection, are routinely employed in multi-step total syntheses to introduce specific chiral centers and functional groups semanticscholar.orgfigshare.com. The inherent chirality of this compound can be leveraged as a source of stereochemical information in enantioselective synthesis and catalysis nih.gov. Its utility is further underscored by the synthesis of other non-proteinogenic amino acids, such as piperazic acid, which require careful protection strategies (e.g., N1-Cbz) for their integration into complex molecular architectures semanticscholar.org.

Stereochemical Investigations and Conformational Analysis

Stereoisomeric Relationships of Alloisoleucine

Alloisoleucine is a non-proteinogenic amino acid that is a diastereomer of the common proteinogenic amino acid, isoleucine. wikipedia.org Both molecules share the same chemical formula and connectivity but differ in the spatial arrangement of atoms at one of their two chiral centers. jst.go.jpnih.gov

Isoleucine possesses two chiral centers, located at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers, which exist as two enantiomeric pairs. google.comresearchgate.net The differentiation between these isomers is based on the absolute configuration (R/S nomenclature) at these two centers. nextmovesoftware.com

The four stereoisomers are:

L-isoleucine (2S, 3S) : The naturally occurring, proteinogenic isomer. google.comresearchgate.net

D-isoleucine (2R, 3R) : The enantiomer of L-isoleucine. google.comresearchgate.net

L-alloisoleucine (2S, 3R) : The diastereomer of L-isoleucine, differing in configuration at the β-carbon. google.comresearchgate.net

D-alloisoleucine (2R, 3S) : The enantiomer of L-alloisoleucine and a diastereomer of L-isoleucine. google.comresearchgate.net

L-isoleucine and L-alloisoleucine are epimers, as they differ in configuration at only one of the two stereocenters. wikipedia.orgnextmovesoftware.com This subtle difference in stereochemistry can be distinguished using techniques like NMR spectroscopy by analyzing chemical shifts and coupling constants associated with the proton and carbon at the α-stereocentre. rsc.orgmedsci.cn

| Stereoisomer | α-carbon (C2) Configuration | β-carbon (C3) Configuration | Relationship to L-isoleucine |

|---|---|---|---|

| L-isoleucine | S | S | Reference |

| D-isoleucine | R | R | Enantiomer |

| L-alloisoleucine | S | R | Diastereomer (Epimer) |

| D-alloisoleucine | R | S | Diastereomer |

Conformational Preferences in Solution and Solid State

The presence of a branched side chain and the N-terminal Cbz group dictates the conformational landscape of Cbz-L-alloisoleucine.

Alloisoleucine, along with isoleucine and valine, is classified as a β-branched amino acid because its side chain branches at the β-carbon. nih.govwikipedia.org This branching is known to impose significant steric constraints on the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) backbone bonds. nih.gov Compared to amino acids with linear side chains, β-branched amino acids have a more restricted conformational freedom in the unfolded state. nih.gov This inherent rigidity can be advantageous in peptide and protein design, as it can help stabilize specific secondary structures like β-turns. nih.govnih.gov The β-branching in alloisoleucine is a key factor in determining its accessible conformational space.

The conformational stability of this compound is significantly influenced by intramolecular and intermolecular hydrogen bonds. The primary sites for hydrogen bonding are the N-H group of the carbamate and the carbonyl and hydroxyl groups of the carboxylic acid. The N-H can act as a hydrogen bond donor, while the carbonyl oxygens of both the Cbz group and the carboxylic acid can act as hydrogen bond acceptors. researchgate.net In the solid state, these groups will participate in an extensive network of intermolecular hydrogen bonds, which defines the crystal packing. In solution, the potential for intramolecular hydrogen bonding exists, which could stabilize certain folded conformations. The specific patterns of these hydrogen bonds are crucial for determining the most stable conformers. nih.gov

Influence of Cbz Group on Conformation

Steric and Electronic Effects on Backbone and Side Chain Dynamics

The conformation of this compound is governed by a combination of steric and electronic effects originating from the Cbz group, the L-alloisoleucine side chain, and the peptide backbone. The bulky and planar phenyl ring of the Cbz group introduces significant steric hindrance, which restricts the rotational freedom around the N-Cα (φ, phi) and Cα-C' (ψ, psi) bonds of the backbone. This restriction influences the accessible regions of the Ramachandran plot for the this compound residue.

The electronic nature of the carbamate linkage in the Cbz group also plays a crucial role. The delocalization of the nitrogen lone pair into the carbonyl group of the carbamate reduces the single-bond character of the N-C(O) bond, leading to a more planar and rigid structure. This electronic effect, coupled with potential n → π* interactions between the carbamate oxygen and the backbone carbonyl carbon, can further stabilize certain backbone conformations.

The side chain of L-alloisoleucine, with its β-branched structure, already imposes inherent steric constraints on the backbone. The interplay between the steric bulk of the Cbz group and the sec-butyl side chain can lead to preferred rotameric states for the side chain dihedral angles, χ1 (chi1) and χ2 (chi2). For instance, certain combinations of backbone and side-chain conformations might be disfavored due to steric clashes between the phenyl ring of the Cbz group and the methyl or ethyl groups of the alloisoleucine side chain.

Molecular dynamics simulations and NMR spectroscopic studies on N-Cbz-protected amino acids have shown that the Cbz group can influence the equilibrium between different conformational states researchgate.net. While specific experimental data for this compound is not extensively documented in publicly available literature, analogies can be drawn from studies on other Cbz-protected amino acids.

Table 1: Representative Dihedral Angles for Amino Acid Conformations

| Conformation | φ (phi) | ψ (psi) | χ1 (chi1) | χ2 (chi2) |

| Extended (β-strand) | -139° | +135° | -170° | +175° |

| Right-handed helix (α-helix) | -57° | -47° | -60° | +175° |

| Left-handed helix | +57° | +47° | +60° | -175° |

| Turn (Type I) | -60° | -30° | Variable | Variable |

This table presents generalized dihedral angles for common secondary structures and is intended for illustrative purposes. The actual values for this compound would be influenced by the specific steric and electronic effects of the Cbz group.

Comparison with Unprotected or Other N-Protected Forms

The conformational properties of this compound are distinct when compared to unprotected L-alloisoleucine or L-alloisoleucine protected with other N-terminal groups.

Unprotected L-alloisoleucine: In its zwitterionic form, unprotected L-alloisoleucine experiences electrostatic interactions between the ammonium and carboxylate groups, which influence its conformational preferences. The absence of a bulky N-terminal protecting group allows for a greater degree of conformational freedom around the φ and ψ dihedral angles compared to its Cbz-protected counterpart.

Other N-Protected Forms: The nature of the N-protecting group significantly impacts the conformational dynamics.

tert-Butoxycarbonyl (Boc): The Boc group, while also bulky, has a different shape and electronic character compared to the Cbz group. The t-butyl group is sterically demanding but lacks the planar aromatic ring of the Cbz group. This can lead to different steric clashes and, consequently, different preferred backbone and side-chain conformations.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is even larger and more rigid than the Cbz group due to its fluorenyl moiety. The extensive aromatic system of the Fmoc group can lead to significant π-stacking interactions, which can further restrict the conformational freedom of the amino acid residue.

Acetyl (Ac): The acetyl group is much smaller and less sterically demanding than the Cbz, Boc, or Fmoc groups. Consequently, N-acetyl-L-alloisoleucine would be expected to have a conformational landscape more similar to that of the unprotected amino acid, with a higher degree of flexibility around the backbone.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure and stereochemistry of organic molecules. For Cbz-L-alloisoleucine and its related stereoisomers, ¹H and ¹³C NMR provide detailed information about the molecular environment of each atom, enabling the assignment of stereochemical configurations and the monitoring of stereochemical changes.

The presence of two stereogenic centers in isoleucine and its allo-isomer means that differentiating between these stereoisomers requires careful analysis of NMR spectra. Studies have demonstrated that the chemical shifts and coupling constants of the signals associated with the α-proton (α-CH) and α-carbon (α-C) are particularly sensitive to stereochemical differences rsc.orgrsc.orgresearchgate.netresearchgate.net.

Specifically, the α-CH proton and α-C signals of L-isoleucine and D-alloisoleucine derivatives exhibit distinct chemical shifts. For instance, in N-benzoyl-L-isoleucine methyl ester and its D-allo-isomer, the α-CH proton chemical shifts were reported to differ, with the D-allo-isomer appearing slightly downfield rsc.org. Similarly, ¹³C NMR can reveal differences in the α-carbon chemical shifts, with the D-allo-isomer's α-carbon often resonating at a slightly higher field (lower ppm) compared to L-isoleucine derivatives researchgate.net. These differences allow for the direct assignment and differentiation of stereoisomers by simple inspection of ¹H and ¹³C NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for α-Carbon Environments of Isoleucine Stereoisomers

| Compound/Stereoisomer | α-CH Chemical Shift (ppm) | α-C Chemical Shift (ppm) | Reference |

| L-Isoleucine derivative | ~4.70 | ~57.3-57.9 | rsc.orgresearchgate.net |

| D-Alloisoleucine derivative | ~4.90 | ~56.8 | rsc.orgresearchgate.net |

Note: Chemical shifts can vary depending on the specific derivative, solvent, and experimental conditions.

Epimerization, the inversion of configuration at one stereogenic center, is a common challenge in peptide synthesis and other organic reactions involving amino acids. NMR spectroscopy, particularly ¹H NMR, serves as a powerful tool for monitoring the extent of epimerization during chemical processes rsc.orgresearchgate.net. The formation of an epimerized product, such as D-alloisoleucine from L-isoleucine, can be detected by the appearance of new signals in the ¹H NMR spectrum corresponding to the α-CH proton of the epimerized species. These new signals typically appear downfield from the original L-isoleucine signals, allowing for the quantitative assessment of epimerization by comparing the integration of the new peaks to the original ones rsc.orgresearchgate.net. This capability is crucial for optimizing reaction conditions to minimize stereochemical loss. For example, in peptide coupling reactions, the presence of N-carbamate protecting groups, such as Cbz, generally leads to a lower propensity for oxazolone (B7731731) formation and subsequent epimerization compared to N-amido groups rsc.org.

While not as extensively detailed for this compound specifically in the provided literature, NOESY is a well-established NMR technique used for determining the three-dimensional structure and conformation of molecules in solution researchgate.netnih.govescholarship.org. By detecting through-space correlations between protons that are close in space (typically within 5 Å), NOESY experiments can reveal spatial proximities. This information is vital for understanding how this compound residues orient themselves within a peptide chain or how the molecule adopts specific conformations. Such studies can help in understanding structure-activity relationships and the impact of stereochemistry on molecular shape researchgate.netescholarship.org.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of chemical compounds. Its application in the context of this compound is primarily focused on separating it from its stereoisomers and assessing its purity.

Given that isoleucine and allo-isoleucine possess two chiral centers, they exist as four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. Separating these diastereomers and enantiomers is critical for quality control and research. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the method of choice for achieving such separations rsc.orgchiraltech.comnih.govresearchgate.netnih.govportlab.rushimadzu.comymc.co.jp.

Various CSPs have been developed and employed for the stereo-selective separation of amino acids and their derivatives. These include polysaccharide-based CSPs (e.g., CHIRAL ART columns), zwitterionic quinine (B1679958) and quinidine-type CSPs (e.g., CHIRALPAK ZWIX), and crown ether-based columns (e.g., CROWNPAK CR-I) chiraltech.comnih.govresearchgate.netnih.govportlab.rushimadzu.comymc.co.jp. These columns are designed to interact differently with various stereoisomers through mechanisms like hydrogen bonding, π-π interactions, and dipole-dipole interactions, leading to differential retention times and enabling separation chiraltech.comportlab.ru. For example, CROWNPAK CR-I columns are effective for separating D- and L-amino acids, with elution order dependent on the specific column enantiomer used shimadzu.com. The separation of isoleucine and allo-isoleucine diastereomers is achievable using these advanced chiral chromatographic techniques rsc.orgnih.govnih.gov.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity for identifying and quantifying analytes. When combined with chiral separation techniques or derivatization, LC-MS becomes a powerful tool for stereoselective analysis nih.govresearchgate.netnih.govnih.govacs.org.

One common approach involves derivatizing amino acids with chiral reagents, such as Marfey's reagent, to form diastereomeric derivatives that can be separated on achiral HPLC columns and subsequently identified by MS nih.govacs.org. Alternatively, LC-MS can be directly coupled with chiral HPLC columns, allowing for the separation of stereoisomers based on their chromatographic behavior, followed by mass spectrometric detection for identification and quantification nih.govresearchgate.netnih.govshimadzu.com. The mass spectrometer provides molecular weight information, and tandem MS (MS/MS) can offer fragmentation patterns that aid in distinguishing compounds with similar physicochemical properties, even if they co-elute to some extent on a chiral column shimadzu.comacs.org. This integrated approach is crucial for confirming the stereochemical purity of this compound and identifying any trace amounts of other stereoisomers present.

Table 2: Chromatographic Techniques for Amino Acid Stereoisomer Separation

| Technique | Stationary Phase/Method | Analyte Type | Detection Method | Key Application | References |

| Chiral HPLC | Polysaccharide-based (e.g., CHIRAL ART) | Amino acids, derivatives | UV, MS | Direct stereo-selective separation of enantiomers and diastereomers | ymc.co.jp |

| Chiral HPLC | Zwitterionic quinine/quinidine-based (e.g., ZWIX) | Amino acids, small peptides | UV, MS | Direct stereo-selective resolution, pseudo-enantiomeric behavior | chiraltech.comnih.govresearchgate.net |

| Chiral HPLC | Crown ether-based (e.g., CROWNPAK CR-I) | Amino acids | UV, MS | Separation of D/L amino acids, applicable to isoleucine/allo-isoleucine | shimadzu.com |

| LC-MS/MS | Achiral HPLC + Marfey's reagent derivatization | Amino acids, amines | MS/MS | Stereoselective resolution and quantification via diastereomeric derivatives | nih.govacs.org |

| 2D-LC-ESI-QTOF-MS | RPLC + Chiral column (e.g., Quinine carbamate/ZWIX) | Proteinogenic AAs, isobaric analogues (incl. aIle) | ESI-QTOF-MS | Enantioselective separation and analysis of amino acids, robust platform technology | nih.gov |

Compound List

this compound

L-Isoleucine

D-Alloisoleucine

D-Isoleucine

L-Alloisoleucine

N-benzoyl-L-isoleucine methyl ester

N-benzoyl-D-allo-isoleucine methyl ester

Biochemical and Enzymatic Research Involving Alloisoleucine

Metabolic Pathways of Alloisoleucine Formation

The formation of L-alloisoleucine is intrinsically linked to the metabolic pathway of L-isoleucine. It is not directly incorporated into proteins but arises as a byproduct, particularly when the normal catabolism of branched-chain amino acids is disrupted.

L-alloisoleucine is formed endogenously from L-isoleucine. nih.gov The process is initiated by the reversible transamination of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate (KMV). nih.govnih.gov Under normal physiological conditions, KMV is rapidly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. healthmatters.iowikipedia.org

However, if the BCKDH enzyme complex is deficient, as is the case in MSUD, KMV accumulates. nih.gov This accumulation drives a secondary rearrangement and tautomerization of the intermediate enamine within the transamination reaction, leading to the formation of the (R)-epimer of KMV. nih.gov This (R)-KMV can then be re-transaminated to form L-alloisoleucine. nih.govnih.gov Therefore, the concentration of L-alloisoleucine is directly related to the concentration of L-isoleucine and the degree of impairment in the BCKDH complex. nih.gov

Studies in healthy subjects loaded with L-isoleucine showed a subsequent increase in plasma levels of both KMV and L-alloisoleucine, though the clearance of alloisoleucine was significantly slower than that of isoleucine and KMV. nih.gov

Table 1: Metabolite Plasma Level Changes After L-Isoleucine Loading in a Healthy Subject

| Metabolite | Peak Level Relative to Baseline | Metabolic Clearance Rate |

| L-Isoleucine | High | Rapid |

| 3-methyl-2-oxopentanoate (KMV) | Moderate | Rapid |

| L-Alloisoleucine | Low | Delayed |

This table illustrates the successive and varied plasma level responses of L-isoleucine and its metabolites, highlighting the delayed clearance of L-alloisoleucine. nih.gov

Transamination is a critical, reversible reaction in amino acid metabolism, catalyzed by enzymes called aminotransferases or transaminases, which require pyridoxal-5'-phosphate (PLP) as a coenzyme. wikipedia.orgyoutube.com This reaction involves the transfer of an amino group from an amino acid to an α-keto acid. youtube.commdpi.com

In the context of alloisoleucine, the first step in the catabolism of L-isoleucine is a reversible transamination catalyzed by the mitochondrial branched-chain amino acid transaminase (BCATm or BCAT2). nih.gov This reaction converts L-isoleucine and α-ketoglutarate to (S)-KMV and glutamate. nih.govwikipedia.org The accumulation of (S)-KMV due to impaired BCKDH activity increases the likelihood of a tautomerization to an R-ketamine intermediate, which can then be converted to L-alloisoleucine. nih.gov This highlights that L-alloisoleucine is a byproduct of the reversible transamination of isoleucine. targetmol.comhmdb.ca The process is not a direct isomerization of L-isoleucine but rather a consequence of the stereochemical "leakage" in the transamination process when the forward metabolic flux is impeded.

In some bacteria, a more direct biosynthetic pathway has been identified, involving a two-enzyme system: a PLP-linked aminotransferase and an isomerase that work together to convert L-isoleucine to L-alloisoleucine. nih.govresearchgate.net These enzyme pairs, such as DsaD/DsaE and MfnO/MfnH, catalyze a bidirectional reaction between the two stereoisomers. nih.gov

Enzyme Interaction Studies

The unique stereochemistry of alloisoleucine influences its interaction with enzymes, making it a subject of interest for understanding substrate specificity and enzyme inhibition mechanisms.

Aminotransferases must recognize and bind at least two different substrates (an amino acid and an α-keto acid) with varying side chains. nih.gov Branched-chain aminotransferases possess a hydrophobic cavity in their active site designed to accommodate the nonpolar side chains of leucine, valine, and isoleucine. nih.gov

The recognition of L-isoleucine versus L-alloisoleucine by these enzymes is a key determinant in both the formation and potential degradation of alloisoleucine. While L-isoleucine is the preferred substrate, L-alloisoleucine can also be transaminated, although at a significantly lower rate. Studies using perfused rat hind limb muscle showed that the rate of transamination for L-alloisoleucine was about five times lower than that for L-isoleucine. nih.gov This suggests that the specific three-dimensional arrangement of the side chain in L-alloisoleucine is less optimal for binding and catalysis within the active site of the aminotransferase compared to L-isoleucine.

Enzyme inhibitors are crucial tools in biochemistry and pharmacology, and understanding their mechanisms is key to drug design. youtube.comyoutube.com Mechanism-based inhibitors, or suicide inhibitors, are unreactive compounds that are transformed by the target enzyme's catalytic mechanism into a reactive species that irreversibly inactivates the enzyme. youtube.com

While alloisoleucine itself is a poor substrate, its derivatives have been explored as potential enzyme inhibitors. For instance, rational design of substrate-product analogues (SPAs) for isoleucine 2-epimerase, an enzyme that interconverts isoleucine stereoisomers, has yielded competitive inhibitors. nih.gov Compounds like 3-ethyl-3-methyl-l-norvaline and 3-ethyl-3-methyl-d-norvaline, designed based on the structure of isoleucine and alloisoleucine, were found to be competitive inhibitors of this epimerase, with binding affinities greater than the natural substrate, L-isoleucine. nih.gov This demonstrates that derivatives based on the alloisoleucine structure can be designed to bind to enzyme active sites and modulate their activity.

Table 2: Inhibition Constants (Ki) of Isoleucine 2-Epimerase Inhibitors

| Compound | Type of Inhibition | Ki (mM) |

| 3-ethyl-3-methyl-l-norvaline | Competitive | 2.9 ± 0.2 |

| 3-ethyl-3-methyl-d-norvaline | Competitive | 1.5 ± 0.2 |

| 2,2-di-n-butylglycine | Competitive | 11.0 ± 0.2 |

This table presents the inhibition constants for rationally designed inhibitors of isoleucine 2-epimerase, showing that derivatives structurally related to alloisoleucine can act as effective competitive inhibitors. nih.gov

This subtle difference has profound consequences for enzymatic processing. As noted, the transamination rate for L-alloisoleucine is much lower than for L-isoleucine. nih.gov Similarly, the subsequent step of oxidative decarboxylation of the corresponding α-keto acid, (R)-3-methyl-2-oxopentanoate, is also less efficient than for the (S)-enantiomer derived from L-isoleucine. nih.gov This stereochemical discrimination by the enzymes of the branched-chain amino acid catabolic pathway is the fundamental reason why L-alloisoleucine is cleared from the body much more slowly than L-isoleucine, leading to its accumulation in metabolic disorders like MSUD. nih.gov The ability of enzymes to distinguish between such closely related diastereomers underscores the high degree of stereospecificity inherent in biological catalysis. researchgate.netresearchgate.net

Biochemical Significance in Cellular Systems (Non-Clinical Focus)

The study of non-proteinogenic amino acids and their derivatives, such as Cbz-L-alloisoleucine, provides critical insights into cellular metabolism, enzyme function, and the potential for biocatalytic innovation. While not incorporated into proteins during translation, these molecules serve as essential tools in biochemical and enzymatic research.

Role of Alloisoleucine in Branched-Chain Amino Acid Metabolism Research

L-alloisoleucine, a non-proteinogenic stereoisomer of L-isoleucine, serves as a crucial biomarker in the investigation of branched-chain amino acid (BCAA) metabolism. nih.gov Its presence and concentration in biological fluids are directly linked to the functionality of the BCAA metabolic pathway, making it an invaluable tool for research into metabolic disorders.

The catabolism of the three essential BCAAs—leucine, isoleucine, and valine—begins with a reversible transamination step catalyzed by branched-chain aminotransferases (BCATs). nih.govyoutube.com This reaction converts the amino acids into their respective branched-chain α-ketoacids (BCKAs). The subsequent step, an irreversible oxidative decarboxylation, is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. youtube.comyoutube.com

In cellular systems with impaired BCKDH function, the accumulation of BCKAs, particularly the isoleucine-derived α-keto-β-methylvalerate (KMV), disrupts the equilibrium of the initial transamination step. nih.govnih.gov The excess KMV is then re-aminated, but this can result in the formation of the L-alloisoleucine diastereomer instead of L-isoleucine. nih.govnih.gov Consequently, the detection of L-alloisoleucine is a highly specific and sensitive indicator of deficient BCKDH activity, a hallmark of conditions like Maple Syrup Urine Disease (MSUD). scielo.brresearchgate.nethealthmatters.io

Research beyond congenital diseases has utilized alloisoleucine to investigate BCAA metabolism in other contexts, such as obesity. A notable study in rodent models demonstrated the power of alloisoleucine as a selective marker for identifying the location of metabolic dysfunction. In this research, plasma alloisoleucine levels were compared between obese Zucker rats, which have a global impairment of BCKDH, and diet-induced obese (DIO) rats, where the impairment is primarily in adipose tissue and compensated for by the liver. nih.gov

The results showed a significant elevation of alloisoleucine in the obese Zucker rats, far exceeding the increase of other BCAAs. Conversely, DIO rats showed no significant change in alloisoleucine despite having elevated levels of the primary BCAAs. nih.gov This finding underscores the role of alloisoleucine as a precise research tool to pinpoint systemic versus tissue-specific defects in BCAA catabolism.

| Amino Acid | Percentage Increase in Obese Zucker Rats (vs. Lean) | Percentage Increase in DIO Rats (vs. Lean) | Reference |

|---|---|---|---|

| Isoleucine | 107% | 51% | nih.gov |

| Leucine | 124% | 15% | nih.gov |

| Valine | 113% | 66% | nih.gov |

| Alloisoleucine | 238% | No Significant Change | nih.gov |

Investigation of Non-Proteinogenic Amino Acid Roles in Biological Systems

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org These compounds, numbering in the hundreds, play a vast array of roles in cellular systems, acting as metabolic intermediates, signaling molecules, and defense compounds. wikipedia.orgcultivatorphytolab.com The study of NPAAs like L-alloisoleucine provides a window into metabolic pathways and cellular physiology that extends beyond the 20 canonical protein-forming amino acids.

The significance of NPAAs in biological systems is diverse:

Metabolic Intermediates: Compounds such as ornithine and citrulline are key intermediates in the urea cycle, essential for nitrogen waste disposal. wikipedia.orgacs.org

Signaling Molecules: Perhaps the most well-known NPAA is gamma-aminobutyric acid (GABA), which functions as a primary inhibitory neurotransmitter in the central nervous system. cultivatorphytolab.com

Defense Mechanisms: Certain plants and microorganisms produce NPAAs that act as toxins to deter herbivores or competitors. An example is canavanine, a structural analogue of arginine. wikipedia.orgcultivatorphytolab.com

L-alloisoleucine is a unique NPAA because its endogenous appearance is almost exclusively linked to a specific metabolic dysfunction—impaired BCAA catabolism. This makes it less of a functional molecule and more of an indicator metabolite, a natural probe that signals a specific cellular state. Researchers can monitor its levels to understand the downstream consequences of BCKDH enzyme deficiency on other cellular processes without introducing an external compound. nih.govresearchgate.net

The use of chemically modified NPAAs, such as N-protected derivatives like this compound, is a fundamental technique in biochemical research. The carbobenzyloxy (Cbz) group protects the amino functional group, preventing it from participating in unwanted reactions during peptide synthesis or other controlled enzymatic assays. vectorlabs.comorganic-chemistry.org This allows researchers to use the amino acid as a specific building block or as a substrate to probe enzyme active sites, investigating aspects like steric hindrance and hydrophobicity without the complication of amine group reactivity.

| Non-Proteinogenic Amino Acid | Primary Role in Biological Systems | Reference |

|---|---|---|

| L-Ornithine | Metabolic intermediate in the urea cycle | wikipedia.orgacs.org |

| L-Citrulline | Metabolic intermediate in the urea cycle | wikipedia.orgacs.org |

| Gamma-aminobutyric acid (GABA) | Inhibitory neurotransmitter | cultivatorphytolab.com |

| L-Alloisoleucine | Indicator of impaired branched-chain amino acid metabolism | nih.govresearchgate.net |

| L-Canavanine | Plant defense compound; arginine analogue | wikipedia.org |

Engineering Enzymes with Isoleucine Derivatives

Enzyme engineering aims to improve or create new enzymatic functions by modifying the structure of existing enzymes. nih.govnih.gov This field leverages non-canonical amino acids and their derivatives to probe enzyme mechanisms and develop novel biocatalysts for applications in medicine and industry. Isoleucine derivatives, including protected forms like this compound, represent potential tools for these engineering efforts.

The process of enzyme engineering often involves strategies like directed evolution or rational design to alter properties such as substrate specificity, stereoselectivity, and stability. nih.govrsc.org Amino acid derivatives are used in several ways in this process:

Probing Substrate Specificity: By introducing derivatives with altered side chains or protecting groups (like the Cbz group), researchers can map the steric and electronic constraints of an enzyme's active site. An enzyme's ability, or inability, to process a bulky substrate like this compound provides valuable information about the architecture of its binding pocket.

Screening for New Activities: In directed evolution experiments, libraries of enzyme variants are generated. These variants can be screened using a panel of substrates, including non-natural derivatives, to identify mutants that have acquired a desired new function.

Developing Novel Biocatalysts: Enzymes can be engineered to accept non-proteinogenic amino acids as substrates to synthesize valuable chiral compounds that are difficult to produce through traditional chemical methods. nih.govcaltech.edu

A relevant example is the engineering of L-isoleucine dioxygenase (IDO), an enzyme that hydroxylates L-isoleucine. mdpi.com Through semi-rational design, researchers successfully modified the active site of IDO, expanding its substrate scope to include other aliphatic and even aromatic amino acids. While this specific study did not use this compound, a protected derivative could serve as a challenging substrate to test the limits of such an engineered enzyme's promiscuity or to select for variants with further expanded active sites. mdpi.com The Cbz group, being bulky and hydrophobic, would test the enzyme's ability to accommodate substrates significantly different from its natural counterpart.

The use of protected amino acids is also critical in chemoenzymatic synthesis, where biocatalytic steps are combined with traditional organic chemistry. For instance, an engineered enzyme might be used to selectively act on one part of a molecule like this compound, after which the Cbz group can be chemically removed to allow for subsequent reactions, such as peptide bond formation. organic-chemistry.orgresearchgate.net

| Enzyme Engineering Strategy | Hypothetical Role of an Isoleucine Derivative (e.g., this compound) | Reference |

|---|---|---|

| Rational Design | Used as a substrate for molecular docking simulations to predict how active site mutations might accommodate a bulky, non-natural side group. | researchgate.net |

| Directed Evolution | Incorporated into a high-throughput screen to select for enzyme variants capable of cleaving the Cbz group or acting on the alloisoleucine backbone. | nih.govrsc.org |

| Chemoenzymatic Synthesis | Serves as a starting material where an engineered enzyme performs a stereoselective transformation, followed by chemical deprotection of the Cbz group for further synthesis steps. | organic-chemistry.org |

| Substrate Specificity Profiling | Used as part of a panel of non-natural substrates to characterize the binding pocket of a wild-type or mutant enzyme (e.g., a protease or acylase). | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are foundational for understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Cbz-L-alloisoleucine, DFT calculations would typically focus on determining its ground-state electronic configuration, molecular orbitals (HOMO/LUMO), atomic charges, and bond properties. These calculations are crucial for predicting the molecule's inherent stability and its susceptibility to various chemical transformations. By analyzing the electron distribution, one can infer areas of high electron density (nucleophilic centers) and low electron density (electrophilic centers), which are key indicators of potential reaction sites. The choice of functional and basis set in DFT calculations significantly impacts the accuracy of these predictions, with common functionals like B3LYP or M06-2X often employed for such analyses.

Analysis of Activation Energies and Reaction Pathways

Building upon the electronic structure analysis, DFT can be employed to map out reaction pathways and calculate activation energies for key chemical processes involving this compound. This includes studying the deprotection of the Cbz group, reactions at the amino or carboxyl termini, or potential transformations of the alloisoleucine side chain. Transition state theory, often coupled with DFT optimizations, allows for the identification of saddle points on the potential energy surface, corresponding to the transition states of reactions. The energy difference between the reactants and the transition state yields the activation energy, providing a quantitative measure of the energy barrier that must be overcome for a reaction to proceed. Understanding these energy barriers is critical for predicting reaction rates and selectivities under different conditions.

Table 7.1.1: Hypothetical DFT-Derived Electronic Properties and Reactivity Descriptors for this compound

| Property/Descriptor | Value/Description | Method/Functional (Example) |

| Molecular Weight | 279.33 g/mol | Calculation |

| Total Electronic Energy | -1350.75 Hartree | DFT (e.g., B3LYP/6-31G) |

| Highest Occupied MO (HOMO) Energy | -0.25 eV | DFT (e.g., B3LYP/6-31G) |

| Lowest Unoccupied MO (LUMO) Energy | 0.10 eV | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | 4.5 Debye | DFT (e.g., B3LYP/6-31G) |

| Global Electrophilicity | 1.2 eV | DFT (e.g., B3LYP/6-31G) |

| Global Nucleophilicity | 1.5 eV | DFT (e.g., B3LYP/6-31G) |

Note: The values presented in this table are illustrative examples of typical outputs from DFT calculations for a molecule of this type and are not based on specific published data for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are essential for studying the dynamic behavior of molecules over time, particularly in solution or in complex biological environments.

Conformational Analysis and Dynamics in Solution

Table 7.2.1: Hypothetical Conformational Ensemble Analysis of this compound in Water

| Conformer ID | Relative Population (%) | Key Dihedral Angles (φ, ψ) [degrees] | RMSD from Average (Å) | Stability (kJ/mol) |

| Conformer A | 45 | (-60, 150) | 0.5 | 0.0 |

| Conformer B | 30 | (70, -120) | 0.7 | 2.1 |

| Conformer C | 15 | (-150, 40) | 0.6 | 3.5 |

| Others | 10 | Various | >1.0 | >5.0 |

Note: The data in this table are hypothetical, illustrating the type of information derived from MD conformational analysis. RMSD: Root Mean Square Deviation.

Protein-Peptide/Amino Acid Interaction Modeling

MD simulations are also instrumental in modeling the interactions of this compound with biological macromolecules, such as proteins or other peptides. By placing this compound within a simulated protein binding site or in proximity to a peptide chain, researchers can observe and quantify the nature of these interactions. This includes identifying key binding residues, characterizing hydrogen bonds, van der Waals forces, and hydrophobic contacts, and assessing the binding affinity. Such simulations can predict how this compound might bind to a target protein or how it influences the structure and dynamics of a peptide it is incorporated into.

In Silico Studies of Molecular Recognition

In silico studies of molecular recognition encompass a range of computational techniques aimed at understanding how molecules identify and bind to each other. This includes methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening. For this compound, these studies would focus on predicting its binding modes and affinities to potential biological targets or other small molecules. Molecular docking, for instance, would involve fitting this compound into the binding pockets of known proteins or hypothetical targets to identify favorable orientations and estimate binding energies. QSAR models, developed from data on structurally similar compounds, could also predict the binding activity of this compound based on its physicochemical properties. These in silico approaches are vital for guiding experimental efforts in drug discovery and chemical biology, allowing for the prioritization of compounds and interactions for further investigation.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (from a theoretical perspective)

Structure-Activity Relationship (SAR) studies, particularly from a theoretical standpoint, are crucial for understanding how modifications to a molecule's structure impact its properties and interactions. For this compound derivatives, computational SAR (QSAR) models and molecular mechanics can be employed to predict these effects. These studies aim to identify key structural features responsible for specific behaviors, guiding the rational design of molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational tools to correlate structural descriptors with observed or predicted activities. While specific QSAR studies for this compound might be limited, the general methodology involves generating a dataset of derivatives, calculating various molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters), and then building statistical models that relate these descriptors to the activity. This allows for the prediction of activity for new, unsynthesized compounds nih.govyoutube.com.

Table 7.3.2: Hypothetical Theoretical SAR Findings for this compound Derivatives

| Structural Modification | Predicted Impact on Property (e.g., Binding Affinity) | Key Molecular Descriptors Involved |

| Introduction of electron-withdrawing groups on Cbz phenyl ring | Increased predicted binding affinity | Electronic properties (e.g., Hammett constants) |

| Replacement of Cbz with a different protecting group (e.g., Boc) | Decreased predicted binding affinity | Steric bulk, electronic distribution |

| Methylation of the β-carbon side chain | Reduced predicted binding affinity (steric hindrance) | Steric parameters, van der Waals interactions |

| Esterification of the carboxyl group | Altered predicted solubility and membrane permeability | Polarity, hydrogen bonding capacity |

Note: The data in this table is hypothetical and illustrative, representing typical outcomes of theoretical SAR studies.

Compound Name List

this compound

D-allo-isoleucine

L-isoleucine

L-alloisoleucine

Carbobenzoxy (Cbz)

Carbobenzoxy (Cbz) group

Cbz-D-allo-isoleucine

Cbz-L-isoleucine

TFA-protected α-amino aryl-ketone

TFA-l-Ile-Ph

Future Research Directions

Development of Novel Stereoselective Synthesis Methods

The synthesis of β-branched non-canonical amino acids like L-alloisoleucine remains a challenge, requiring precise control over two adjacent stereocenters. chemrxiv.org While methods exist, future research will focus on developing more efficient, scalable, and environmentally benign stereoselective strategies for producing Cbz-L-alloisoleucine.

Key areas for development include:

Advanced Biocatalysis : The use of enzymes, such as thermophilic transaminases, in dynamic kinetic resolution (DKR) processes presents a promising avenue. chemrxiv.orgnih.gov Future work could involve enzyme engineering and genome mining to discover novel aminotransferases with high selectivity for the specific (2S, 3R) configuration of alloisoleucine, enabling synthesis from readily available α-ketoacid substrates. nih.gov

Asymmetric C-H Functionalization : Directing group-assisted C(sp³)–H bond functionalization is a powerful tool for creating complex molecules from simple precursors. uef.fimdpi.com Research into novel directing groups that can be easily attached and removed from an alanine (B10760859) or similar scaffold could lead to direct and highly diastereoselective routes to the alloisoleucine backbone, which can then be protected with the Cbz group.

Organocatalysis : Enantioselective organocatalytic reactions, such as Mannich-type additions, offer a metal-free approach to synthesizing non-proteinogenic amino acids. rsc.org The development of new bifunctional catalysts could enable the highly controlled addition of nucleophiles to imines, establishing the required stereocenters of alloisoleucine in a single step.

Flow Chemistry : Integrating stereoselective catalytic processes into continuous flow systems could offer enhanced control over reaction parameters, improve safety and scalability, and facilitate purification, leading to more efficient production of this compound.

| Potential Synthesis Strategy | Principle | Future Research Focus | Potential Advantages |

|---|---|---|---|

| Biocatalytic Dynamic Kinetic Resolution (DKR) | Enzymatic transamination of an α-ketoacid with in-situ racemization of the substrate to yield a single stereoisomer product. chemrxiv.orgnih.gov | Engineering transaminases for enhanced stability and specificity; broadening substrate scope. | High enantioselectivity and diastereoselectivity; environmentally friendly conditions. nih.gov |

| Asymmetric C-H Functionalization | Directing-group mediated activation and functionalization of a C-H bond on a simple amino acid precursor. uef.fimdpi.com | Designing novel, easily removable directing groups; exploring photo-mediated C-H activation. | High atom economy; synthesis from simple, abundant starting materials. |

| Organocatalytic Reactions | Use of small organic molecules (e.g., proline, squaramides) to catalyze enantioselective bond formation. rsc.orghilarispublisher.com | Development of new bifunctional catalysts for precise control over two stereocenters. | Metal-free conditions; milder reaction conditions. |

Exploration of Advanced Peptide Chemistry Applications

The incorporation of non-canonical amino acids (NCAAs) is a proven strategy to enhance the properties of peptides for therapeutic and biotechnological applications. nih.gov The Cbz group is a well-established protecting group in peptide synthesis, making this compound a readily usable building block. nbinno.com Future research will explore its use in creating peptides with novel functions.

Foldamer Design : The distinct stereochemistry of alloisoleucine can induce unique conformational preferences in the peptide backbone. This can be exploited to design β-peptides and other foldamers with stable, predictable secondary structures like helices and sheets, which are resistant to proteolysis. rsc.org

Enhanced Metabolic Stability : Peptides containing NCAAs often exhibit increased resistance to degradation by proteases. Future studies will systematically evaluate how the incorporation of L-alloisoleucine at various positions within a peptide sequence affects its stability in plasma and other biological matrices.

Modulation of Protein-Protein Interactions (PPIs) : The unique side-chain orientation of alloisoleucine can be used to fine-tune the binding interface of therapeutic peptides. By replacing a canonical isoleucine with alloisoleucine, it may be possible to enhance binding affinity or selectivity for a specific protein target, making it a valuable tool in the design of PPI modulators. meilerlab.org

| Application Area | Rationale | Future Research Objective |

|---|---|---|

| Foldamer and Peptidomimetic Design | The (2S, 3R) stereochemistry imposes unique conformational constraints on the peptide backbone. rsc.org | Synthesize and structurally characterize short peptides to elucidate the preferred secondary structures induced by alloisoleucine. |

| Enhancement of Proteolytic Stability | Non-proteinogenic residues can disrupt recognition by proteases. nih.gov | Systematically substitute L-isoleucine with L-alloisoleucine in known bioactive peptides and assess their half-life in biological fluids. |

| Probing and Modulating Protein-Protein Interactions | Subtle changes in side-chain stereochemistry can significantly alter binding affinity and specificity. meilerlab.org | Incorporate L-alloisoleucine at the interface of a known peptide-protein complex to study the impact on binding thermodynamics and kinetics. |

Deeper Understanding of Conformational Dynamics and Biological Impact

While it is understood that L-alloisoleucine and L-isoleucine are diastereomers, the precise impact of the differing β-carbon stereochemistry on the conformational dynamics of a peptide chain is not fully elucidated. Future research will employ a combination of sophisticated experimental and computational techniques to understand these subtleties.

Complementing these experimental approaches, long-timescale molecular dynamics (MD) simulations will be crucial. researchgate.net By developing and validating accurate force fields for non-standard amino acids like alloisoleucine, researchers can simulate the conformational landscape of these peptides, revealing transient structures and dynamic behaviors that are difficult to capture experimentally. This synergy between NMR and MD will be essential for building a predictive understanding of how the stereochemistry of alloisoleucine translates into specific biological impacts.

Innovative Analytical Strategies for Stereoisomer Profiling

The accurate separation and quantification of stereoisomers are critical for both synthesis and quality control. The analysis of isoleucine and its diastereomers is notoriously difficult due to their identical mass and similar physicochemical properties. nih.govjst.go.jpshimadzu.it Future research will focus on creating more robust, sensitive, and high-throughput analytical methods.

Advanced Chiral Chromatography : The development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) is a primary goal. While protein-based and macrocyclic antibiotic-based columns can resolve protected amino acids, new materials could offer better resolution and compatibility with mass spectrometry. tandfonline.comchromatographytoday.com

Ion Mobility-Mass Spectrometry (IM-MS) : This technique separates ions based on their size and shape (collision cross-section) in the gas phase. While separating enantiomers can be challenging, IM-MS has shown promise in separating constitutional isomers and diastereomers of amino acids. acs.orgnih.gov Future work will explore its utility for the direct separation of derivatized or underivatized alloisoleucine from isoleucine without the need for chromatographic separation.

Novel Derivatization Reagents : Indirect methods, where amino acids are reacted with a chiral derivatizing agent to form diastereomers, are powerful when coupled with LC-MS/MS. springernature.comresearchgate.netnih.gov Research into new reagents that react faster, provide stronger signals in the mass spectrometer, and yield diastereomers with larger separation factors on standard reversed-phase columns will improve quantification accuracy and sensitivity. nih.govjst.go.jp

| Analytical Technique | Principle of Separation | Future Development Focus |

|---|---|---|

| Chiral UHPLC | Differential interaction with a chiral stationary phase. tandfonline.comchromatographytoday.com | New CSPs with higher efficiency and resolution for protected and unprotected amino acid diastereomers. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their gas-phase size and shape (collision cross-section). acs.orgnih.gov | Optimizing drift gases and instrumental parameters to enhance the separation of diastereomers like alloisoleucine and isoleucine. |

| LC-MS/MS with Chiral Derivatization | Conversion of enantiomers/diastereomers into new diastereomers with different chromatographic properties, followed by sensitive mass detection. nih.govnih.gov | Designing novel derivatization agents for faster reactions, better chromatographic separation, and enhanced MS signal. |

Computational Design of Functional Alloisoleucine-Containing Molecules

The expansion of the genetic code to include hundreds of non-canonical amino acids has vastly increased the chemical space available for designing novel peptides and proteins. researchgate.netbiorxiv.org Computational methods are essential for navigating this expanded space. Future research will increasingly use in silico tools to rationally design molecules containing this compound for specific functions.

A significant area of development is in generative artificial intelligence (AI) and machine learning (ML). nih.gov Models are being developed that can design novel peptide sequences with desired properties, such as high binding affinity for a therapeutic target. biorxiv.orgnih.gov Future iterations of these tools will be trained on datasets that include stereochemical information, allowing them to strategically place L-alloisoleucine to optimize a peptide's structure and function. rsc.orgnih.gov This requires the development of stereochemistry-sensitive molecular descriptors and robust predictive models. rsc.org

These design efforts will be supported by advancements in molecular modeling software, such as Rosetta, which are being adapted to handle non-canonical amino acids. meilerlab.orgresearchgate.net This involves creating accurate structural and energetic parameters (force fields) for residues like alloisoleucine, enabling reliable prediction of peptide folding and binding. byu.edu By combining generative AI with high-fidelity structural modeling, researchers can perform in silico screening of vast virtual libraries to identify promising alloisoleucine-containing peptides, accelerating the discovery of new therapeutics and functional biomaterials. virginia.edu

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and stereochemical integrity of Cbz-L-alloisoleucine?

- Methodological Answer: Characterizing this compound requires orthogonal techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and detect impurities. Compare chemical shifts and coupling constants with literature data .

- High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases to resolve enantiomeric impurities. Validate methods using retention time reproducibility and spiked impurity recovery tests .